

# Spectroscopic Profile of 1-(Bromomethyl)cyclopentene: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Bromomethyl)cyclopentene

Cat. No.: B1337529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the synthetic building block, **1-(bromomethyl)cyclopentene**. Due to a lack of publicly available, experimentally derived spectra, this document focuses on predicted data to aid in the characterization and quality control of this compound. The information herein is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

## Chemical Structure and Properties

- IUPAC Name: 1-(Bromomethyl)cyclopent-1-ene
- Molecular Formula: C<sub>6</sub>H<sub>9</sub>Br
- Molecular Weight: 161.04 g/mol
- CAS Number: 69543-15-3

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(bromomethyl)cyclopentene**. These values were obtained from computational chemistry models and should be used as a reference for the analysis of experimentally obtained spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.8 - 6.0	Triplet (t)	1H	=CH (vinylic)
~3.9 - 4.1	Singlet (s)	2H	-CH <sub>2</sub> Br
~2.2 - 2.4	Multiplet (m)	2H	Allylic CH <sub>2</sub>
~2.1 - 2.3	Multiplet (m)	2H	Allylic CH <sub>2</sub>
~1.8 - 2.0	Quintet (p)	2H	Homoallylic CH <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~140 - 142	C=C (quaternary)
~128 - 130	=CH
~35 - 37	-CH <sub>2</sub> Br
~32 - 34	Allylic CH <sub>2</sub>
~30 - 32	Allylic CH <sub>2</sub>
~22 - 24	Homoallylic CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	=C-H stretch
~2950, ~2860	Strong	C-H stretch (aliphatic)
~1650	Medium	C=C stretch
~1440	Medium	CH <sub>2</sub> bend
~1210	Strong	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum of **1-(bromomethyl)cyclopentene** is expected to show a characteristic isotopic pattern for bromine-containing compounds (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
160/162	~40	[M] <sup>+</sup> (Molecular ion)
81	100	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of Br)
67	~80	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of CH <sub>2</sub> Br)

## Experimental Protocols

While specific experimental data for **1-(bromomethyl)cyclopentene** is not readily available, the following general protocols can be employed for its spectroscopic analysis.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(bromomethyl)cyclopentene** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) spectrometer. For <sup>1</sup>H NMR, a standard pulse program with a sufficient number of scans (e.g., 16-32) should be

used. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is recommended to distinguish between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

- Processing: Process the raw data using appropriate software. The chemical shifts should be referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy

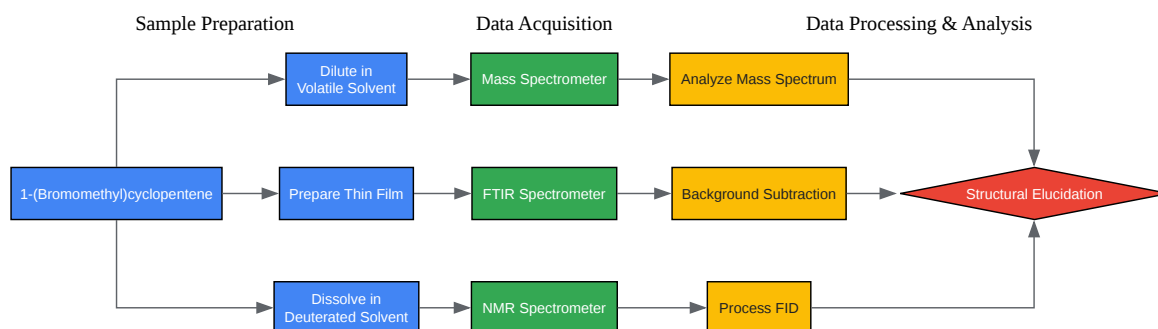
- Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Processing: Perform a background subtraction and identify the major absorption bands.

## Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 40–200 amu).

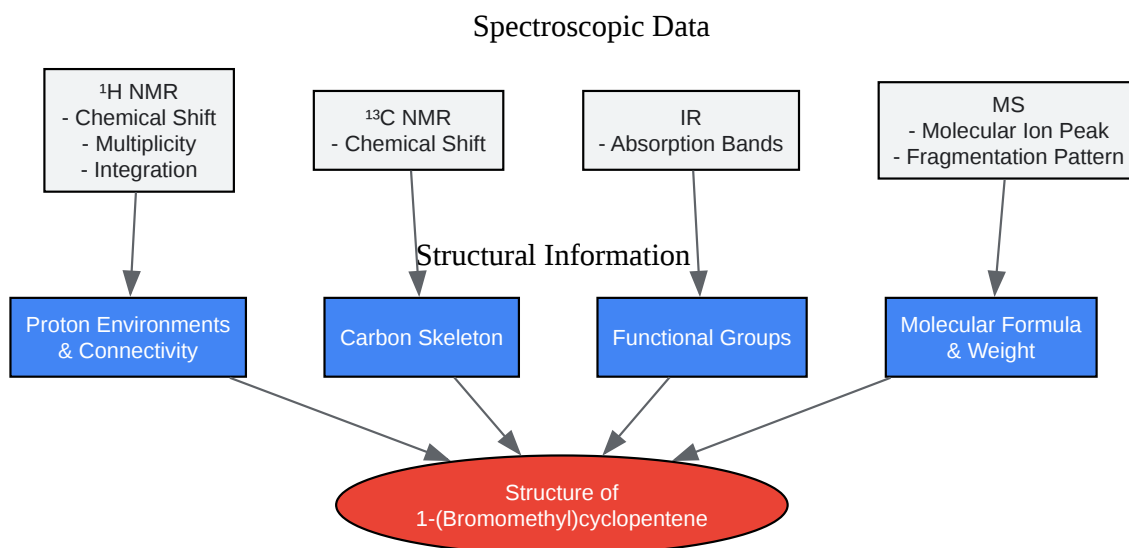
## Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the spectral data.



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A general workflow for the spectroscopic analysis of a chemical compound.



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Logical flow for elucidating a chemical structure from spectroscopic data.

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